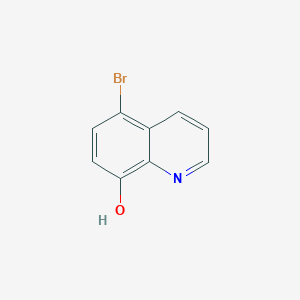

5-Bromoquinolin-8-ol

Beschreibung

Overview of Halogenated Quinolines and their Research Significance

Quinoline, a nitrogen-containing heterocyclic aromatic compound, serves as a foundational scaffold for a multitude of biologically active molecules. orientjchem.org The introduction of halogen atoms, such as bromine, chlorine, or iodine, into the quinoline ring system gives rise to halogenated quinolines, a subclass with markedly enhanced or modified biological and chemical properties. researchgate.net The presence of a halogen can increase the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes. orientjchem.org

Halogenated quinolines are a significant focus of research due to their diverse pharmacological activities. researchgate.netrsc.org They have been extensively investigated for a range of potential therapeutic applications, including:

Anticancer: Many halogenated quinoline derivatives have been studied for their ability to inhibit the growth of various cancer cell lines. orientjchem.orgmdpi.com

Antibacterial: The quinoline scaffold is a key component of many antibacterial agents, and halogenation can enhance this activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net

Antimalarial: Historically, quinoline-based compounds have been central to the treatment of malaria, and halogenated derivatives continue to be explored in the search for new and more effective antimalarial drugs. orientjchem.orgrsc.org

Anti-inflammatory: Research has indicated that certain quinoline derivatives possess anti-inflammatory properties. orientjchem.orgresearchgate.net

Antiviral: The potential for quinoline compounds to act as antiviral agents is another active area of research. researchgate.net

Beyond pharmacology, halogenated quinolines are valuable in materials science and coordination chemistry. Their ability to act as ligands allows for the formation of metal complexes with interesting photophysical properties, such as luminescence. mdpi.com This makes them useful in the development of novel materials for applications like organic light-emitting diodes (OLEDs). The halogen atom provides a reactive site for further chemical modifications, making these compounds versatile building blocks in organic synthesis. rsc.org

Historical Context of 5-Bromoquinolin-8-ol Research

Research into this compound is rooted in the broader study of 8-hydroxyquinoline and its derivatives. 8-Hydroxyquinoline itself is a well-known chelating agent, capable of forming stable complexes with a wide variety of metal ions. The introduction of substituents onto the quinoline ring modifies these chelation properties and introduces new functionalities.

The synthesis of this compound has been a subject of study, with early and common methods involving the direct electrophilic bromination of 8-hydroxyquinoline. In this reaction, the hydroxyl group at the C8 position activates the quinoline ring, directing the incoming bromine electrophile primarily to the C5 and C7 positions. Controlling the reaction conditions, such as the solvent and the amount of brominating agent, is crucial to selectively obtain the 5-bromo derivative over the 5,7-dibromo byproduct. acgpubs.orgresearchgate.net

Early research often focused on the fundamental chemical properties of this compound, including its reactivity and its characteristics as a ligand. For instance, studies have explored its reactions, such as the substitution of the bromine atom or the oxidation of the hydroxyl group. Its ability to form complexes with various metals was also an early area of interest, laying the groundwork for its later application in analytical chemistry and materials science.

A 2016 reinvestigation into the bromination of 8-substituted quinolines provided detailed specifications for optimizing the yield and isolation of compounds like 5-bromo-8-methoxyquinoline, which is closely related to this compound. acgpubs.orgresearchgate.net This highlights the ongoing refinement of synthetic methodologies for this class of compounds.

Current Research Trends and Future Directions for this compound

Current research on this compound is multifaceted, extending from fundamental chemistry to applied sciences. The compound is recognized as a key building block for creating more complex molecules and as a versatile ligand in coordination chemistry.

A significant trend is the use of this compound in the synthesis of novel organic compounds with specific biological activities. For example, it has been used as a starting material for the synthesis of inhibitors for enzymes like catechol O-methyltransferase (COMT), which is a target in the treatment of neurological disorders. nih.gov It has also been incorporated into molecules designed as potential antagonists for Toll-like receptors (TLR7 and TLR8), which are implicated in autoimmune diseases like systemic lupus erythematosus. googleapis.comgoogle.comgoogle.com

In the field of materials science, research is focused on synthesizing luminescent metal complexes using this compound as a ligand. The bromine substituent can influence the electronic properties and enhance the performance of these materials. For instance, dimeric indium complexes incorporating 5-bromo-8-quinolinolate have been synthesized and their photophysical properties studied. mdpi.com

Future research is expected to continue exploring the potential of this compound as a scaffold in drug discovery. prof-research.com Its demonstrated role as an intermediate in the synthesis of bioactive molecules suggests that new derivatives with enhanced potency and selectivity will be developed. Further investigations into its coordination chemistry are likely to yield novel materials with tailored optical and electronic properties for advanced applications. The development of more efficient and regioselective synthetic methods for functionalizing the quinoline core will also remain an important area of research. rsc.org

Eigenschaften

IUPAC Name |

5-bromoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIUANWSGSTCLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152590 | |

| Record name | 8-Quinolinol, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-14-7 | |

| Record name | 5-Bromo-8-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Quinolinol, 5-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinol, 5-bromo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinol, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromoquinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5-bromoquinolin-8-ol and Its Derivatives

Direct Synthesis Approaches

The most direct route to 5-Bromoquinolin-8-ol involves the functionalization of 8-Hydroxyquinoline. The electron-donating hydroxyl group at the C-8 position activates the benzene portion of the quinoline ring, directing incoming electrophiles primarily to the C-5 (para) and C-7 (ortho) positions. mdpi.com

The electrophilic bromination of 8-Hydroxyquinoline (oxine) is a common and straightforward method for producing this compound. However, controlling the selectivity of this reaction to favor mono-substitution at the C-5 position over C-7 or di-substitution at both C-5 and C-7 can be challenging. acgpubs.orgresearchgate.net The outcome is highly dependent on the choice of brominating agent, solvent, and reaction temperature.

Research has shown that the reaction of 8-Hydroxyquinoline with molecular bromine (Br₂) can lead to a mixture of products, including 7-bromo-8-hydroxyquinoline, 5,7-dibromo-8-hydroxyquinoline, and the desired 5-bromo-8-hydroxyquinoline. acgpubs.orgresearchgate.net For instance, treating 8-Hydroxyquinoline with molecular bromine in solvents like chloroform or acetonitrile often results in the formation of 5,7-dibromo-8-hydroxyquinoline as the major product, especially when two equivalents of bromine are used. acgpubs.orgmdpi.com

To enhance the yield of the mono-brominated product at the C-5 position, specific conditions have been explored. Using N-Bromosuccinimide (NBS) as the brominating agent in a solvent like glacial acetic acid can improve the selectivity for mono-bromination. The weakly acidic nature of acetic acid helps to moderate the reaction and prevent excessive activation of the quinoline ring.

| Reagent(s) | Solvent | Temperature | Key Product(s) | Yield | Citation |

| Br₂ (2 eq) | Chloroform (CHCl₃) | Room Temp | 5,7-Dibromo-8-hydroxyquinoline | 90% | acgpubs.org |

| Br₂ (1.5 eq) | Acetonitrile (CH₃CN) | 0 °C | Mixture of 5,7-dibromo and 7-bromo derivatives | 37% (dibromo) | acgpubs.orgresearchgate.net |

| NBS (1.1 eq) | Acetic Acid (AcOH) | 50 °C | 5-Bromo-8-hydroxyquinoline | 72% |

To overcome the selectivity challenges associated with traditional bromination, alternative methods have been developed. One notable approach involves the use of an ionic liquid, 1,3-dibutylimidazolium tribromide ([BBIm]Br₃). This reagent serves as both the solvent and the brominating agent. When 8-Hydroxyquinoline is reacted with one equivalent of [BBIm]Br₃ at 80°C, it produces this compound with high selectivity and a reported yield of 90% within four hours. The high polarity of the ionic liquid is believed to stabilize the transition state, thereby enhancing the selectivity for substitution at the C-5 position.

Bromination of 8-Hydroxyquinoline

Synthetic Routes for this compound Derivatives

The bromine atom at the C-5 position of this compound is a versatile chemical handle, enabling a wide array of derivatization reactions, particularly those catalyzed by transition metals.

Organopalladium chemistry offers a powerful toolkit for functionalizing aryl halides like this compound. Beyond the well-known Suzuki coupling, other palladium-catalyzed reactions such as carbonylations and aminations are employed to create diverse derivatives. researchgate.netekb.eg For example, palladium-catalyzed carbonylative processes can be used to convert the C-Br bond into a carboxylic acid derivative, ester, or amide. researchgate.net These reactions typically involve the oxidative addition of the aryl bromide to a Pd(0) complex, followed by CO insertion and subsequent reaction with a nucleophile. ekb.eg

Furthermore, direct C-H arylation is another significant application of organopalladium chemistry. In these reactions, 5-bromoquinoline can be coupled with other heteroaromatic compounds, forming new carbon-carbon bonds under palladium catalysis. researchgate.net These methods are part of a broader class of reactions that leverage the catalytic cycle of palladium to forge complex molecular architectures from relatively simple precursors. ut.ee

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for forming carbon-carbon bonds and is particularly effective for the derivatization of this compound. beilstein-journals.orglibretexts.org This reaction couples an organoboron compound (like an arylboronic acid) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org

In the context of this compound, the Suzuki reaction is used to introduce aryl or heteroaryl substituents at the C-5 position. scispace.comrroij.com A critical consideration in this synthesis is the presence of the acidic hydroxyl group at the C-8 position. This group often needs to be protected prior to the coupling reaction to prevent interference with the catalytic cycle. scispace.comrroij.com Common protecting groups include the benzyl group, which can be removed after the coupling is complete. scispace.com The general mechanism involves the oxidative addition of the 5-bromo-8-(protected)oxyquinoline to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org This strategy has been successfully used to synthesize a variety of 5-aryl-8-hydroxyquinolines. researchgate.net

| Aryl Halide | Coupling Partner | Catalyst System | Product Type | Citation |

| 5-Bromo-8-(benzyloxy)quinoline | Arylboronic acid | Pd catalyst, Base | 5-Aryl-8-(benzyloxy)quinoline | scispace.comrroij.com |

| 4-Iodoanisole | Phenylboronic acid | Pd/C, K₂CO₃ | 4-Methoxybiphenyl | scielo.org.mx |

| Bromoarenes | 4-Vinylphenylboronic acid | [Pd(η²-dba){P(o-tolyl)₃}₂] | Substituted Styrenes | beilstein-journals.org |

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen, an aldehyde (often formaldehyde), and a primary or secondary amine. mdpi.comresearchgate.net In the case of the 8-hydroxyquinoline scaffold, the hydrogen at the C-7 position is particularly reactive due to activation by the ortho-hydroxyl group. mdpi.com This makes the Mannich reaction a primary method for introducing aminoalkyl groups at the C-7 position. mdpi.commdpi.com

While this reaction functionalizes the C-7 position, it is a key strategy for creating complex derivatives of the core structure. Starting with this compound, a Mannich reaction can be performed to add a functional group at the C-7 position, resulting in a 5,7-disubstituted-8-hydroxyquinoline. Alternatively, a substituted 8-hydroxyquinoline, such as 5-chloro-8-hydroxyquinoline, can be used as the starting material for a Mannich reaction to produce derivatives like 5-chloro-7-((prolin-1-yl)methyl)8-hydroxyquinoline. rsc.org This highlights the reaction's utility in building molecular diversity on the quinoline core, which can be subsequently modified or used in further synthetic steps. mdpi.comresearchgate.net

Oxidation and Reduction Reactions of this compound

The chemical reactivity of this compound includes several key oxidation and reduction pathways that are fundamental to its role as a synthetic intermediate.

Oxidation Reactions: The hydroxyl group at the 8-position of the quinoline ring is susceptible to oxidation. smolecule.com Under the influence of oxidizing agents, this hydroxyl group can be converted to form quinone derivatives. For instance, the use of potassium permanganate (KMnO4) can oxidize the hydroxyl group to a ketone, yielding the corresponding 6-bromoquinolin-7-one. While this specific example pertains to 6-bromoquinolin-7-ol, the principle of hydroxyl group oxidation in halo-substituted quinolinols is a recognized reaction pathway.

Reduction Reactions: The bromine atom at the C5 position can be targeted for reduction. This reaction typically involves catalytic hydrogenation, where hydrogen gas (H2) is used in the presence of a palladium on carbon (Pd/C) catalyst. This process can lead to the formation of 8-hydroxyquinoline by replacing the bromine atom with a hydrogen atom. Additionally, the quinoline ring itself can undergo reduction to a tetrahydroquinoline derivative under catalytic hydrogenation conditions.

It is important to understand these reactions in the context of redox principles. Oxidation can be defined as the gain of oxygen or loss of hydrogen, while reduction is the loss of oxygen or gain of hydrogen. libretexts.org In the case of this compound, the oxidation to a quinone involves the loss of a hydrogen atom from the hydroxyl group and the formation of a carbon-oxygen double bond. Conversely, the reduction of the bromine atom involves the gain of a hydrogen atom. These transformations highlight the versatility of the this compound scaffold in accessing a range of oxidized and reduced derivatives.

Substitution Reactions of the Bromine Atom

The bromine atom at the C5 position of this compound is a key functional group that allows for a variety of substitution reactions, enabling the synthesis of diverse derivatives. The bromine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although the electron-rich nature of the quinoline ring can make these reactions challenging. More commonly, the bromine atom participates in transition-metal-catalyzed cross-coupling reactions.

One of the most significant substitution reactions is the Suzuki-Miyaura cross-coupling . This reaction allows for the formation of a carbon-carbon bond by coupling the bromoquinoline with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. This method is instrumental in synthesizing derivatives with aryl or heteroaryl groups at the C5 position, which is a common strategy in the development of new pharmaceutical agents. For example, the bromine atom on a quinoline ring can be replaced with other functional groups through such coupling reactions, allowing for the synthesis of diverse derivatives. smolecule.com

Another important class of substitution reactions involves coupling with various nucleophiles. For instance, the bromine atom can be substituted with amino or alkyl groups. While direct nucleophilic substitution on the aromatic ring can be difficult, copper-catalyzed coupling reactions, such as the Ullmann condensation, can facilitate the substitution of the bromine atom with amines, alkoxides, or thiols. For example, the reaction of 6-bromoquinolin-7-ol with ammonia in the presence of a copper(I) iodide catalyst can yield 6-aminoquinolin-7-ol.

These substitution reactions are crucial for modifying the electronic and steric properties of the this compound scaffold. The ability to introduce a wide range of functional groups at the C5 position makes this compound a versatile building block in organic synthesis and medicinal chemistry.

Synthesis of Dimeric Indium Quinolinates utilizing this compound

This compound serves as a critical ligand in the synthesis of organometallic complexes, particularly dimeric indium quinolinates. These complexes have garnered interest due to their potential applications in luminescent materials. The synthesis of these dimeric structures involves the reaction of this compound with an indium precursor, typically trimethylindium (InMe₃). mdpi.com

The general synthetic procedure is carried out under an inert nitrogen atmosphere using standard Schlenk and glovebox techniques to handle the highly reactive and pyrophoric trimethylindium. mdpi.com In a typical reaction, this compound is reacted with trimethylindium in an anhydrous solvent like toluene. The reaction proceeds with the deprotonation of the hydroxyl group of the quinolinol by a methyl group from trimethylindium, forming methane gas and an indium-oxygen bond. The resulting [5-bromo-8-quinolinolate In(III)–Me₂] units then dimerize to form the final product, [5-bromo-8-quinolinolate In(III)–Me₂]₂. mdpi.com

A study detailed the synthesis of [5-bromo-8-quinolinolate In(III)–Me₂]₂ (Compound 2) by reacting this compound (0.12 g, 0.55 mmol) with trimethylindium, resulting in a 65% yield of the desired yellow solid product. mdpi.com A similar procedure was used to synthesize [2-methyl-5-bromo-8-quinolinolate In(III)–Me₂]₂ (Compound 5) from 5-bromo-2-methylquinolin-8-ol, yielding a dark yellow solid in 58% yield. mdpi.com

These dimeric indium complexes exhibit interesting photophysical properties. They typically show low-energy absorption bands that are attributed to a quinolinol-centered π–π* charge transfer transition. researchgate.netnih.gov The emission spectra of these complexes often display a bathochromic (red) shift with increasing solvent polarity, and the emission bands can be tuned by altering the substituents on the quinoline ring. nih.gov For instance, increasing the electron-donating effect of the substituent at the C5 position leads to a gradual redshift in the emission band. nih.gov

| Compound | Starting Quinolinol | Yield (%) | Appearance |

| [5-bromo-8-quinolinolate In(III)–Me₂]₂ | This compound | 65 | Yellow solid |

| [2-methyl-5-bromo-8-quinolinolate In(III)–Me₂]₂ | 5-bromo-2-methylquinolin-8-ol | 58 | Dark yellow solid |

This table presents data on the synthesis of dimeric indium quinolinates.

Yield Optimization and Scalability in this compound Synthesis

The synthesis of this compound often involves the direct bromination of 8-hydroxyquinoline. Optimizing the yield and ensuring the scalability of this process requires careful control over reaction conditions to maximize the formation of the desired product while minimizing the formation of byproducts, most notably the di-brominated species, 5,7-dibromo-8-hydroxyquinoline.

Several factors influence the yield of this compound. The choice of brominating agent and solvent system is critical. Direct bromination with molecular bromine (Br₂) in solvents like acetonitrile can provide high selectivity and yields of around 85% when the reaction is maintained at low temperatures (0°C) and with precise stoichiometric control of the bromine (1.0–1.2 equivalents). Using an excess of bromine or allowing the temperature to rise can lead to the formation of the di-brominated byproduct.

Alternative bromination methods have been explored to improve yield and environmental friendliness. For example, using N-bromosuccinimide (NBS) in sulfuric acid offers milder conditions but may result in lower yields (around 60%). A more eco-friendly approach utilizes an ionic liquid, [BBIm]Br₃, as both the solvent and the brominating agent, achieving a high yield of 90% under solvent-free conditions at 80°C. Another aqueous system employing a CaBr₂-Br₂ mixture at room temperature gives a respectable yield of 78%.

An indirect, two-step synthesis offers another route to high-purity this compound. This method involves the bromination of 8-methoxyquinoline with Br₂ in chloroform to produce 5-bromo-8-methoxyquinoline in 92% yield. Subsequent demethylation of this intermediate using boron tribromide (BBr₃) in dichloromethane affords the final product in 89% yield. This approach avoids the corrosive HBr gas generated in direct hydroxylation methods and prevents di-bromination.

For scalability, moving from laboratory-scale to industrial production presents challenges. The management of reaction temperature, efficient mixing, and the safe handling of reagents like bromine are paramount. Purification methods also need to be scalable. While column chromatography is effective for small-scale purification, recrystallization from solvent mixtures like ethanol/water is a more practical and economical option for larger quantities. The choice of the synthetic route for large-scale production will depend on a balance of factors including yield, cost of reagents, safety, and waste disposal.

| Method | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Key Advantage |

| Direct Bromination | Br₂ | CH₃CN | 0 | 85 | High selectivity |

| NBS in H₂SO₄ | NBS | H₂SO₄ | 25 | 60 | Mild conditions |

| Ionic Liquid | [BBIm]Br₃ | Solvent-free | 80 | 90 | Recyclable, eco-friendly |

| CaBr₂-Br₂ System | CaBr₂ + Br₂ | H₂O | 25 | 78 | Aqueous, low toxicity |

| Two-step (demethylation) | BBr₃ (for demethylation) | CH₂Cl₂ | -10 | 89 | Avoids di-bromination |

This table compares different synthetic methods for this compound, highlighting key parameters and outcomes.

Purification and Characterization Techniques in Synthetic Studies

The successful synthesis of this compound and its derivatives relies on robust purification and characterization techniques to ensure the identity and purity of the final products.

Purification Techniques: Following a synthesis, the crude product is often a mixture containing the desired compound, unreacted starting materials, and byproducts. A common byproduct in the synthesis of this compound is the di-brominated 5,7-dibromo-8-hydroxyquinoline.

For small-scale laboratory preparations, column chromatography is a highly effective method for separating the mono- and di-brominated products. This technique utilizes a stationary phase, typically silica gel (SiO₂), and a mobile phase, such as a mixture of ethyl acetate and hexane, to separate compounds based on their differential adsorption to the stationary phase.

For larger-scale synthesis, recrystallization is often the preferred method due to its cost-effectiveness and scalability. This technique involves dissolving the crude product in a hot solvent or solvent mixture (e.g., ethanol/water) and then allowing the solution to cool slowly. The desired compound, being less soluble at lower temperatures, will crystallize out of the solution, leaving impurities behind in the mother liquor.

Characterization Techniques: Once purified, the identity and structure of this compound and its derivatives are confirmed using a variety of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for structural elucidation. ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. These techniques are crucial for confirming the regiochemistry of substitution on the quinoline ring. mdpi.comresearchgate.net For example, the synthesis of dimeric indium quinolinates was characterized using ¹H and ¹³C{¹H} NMR spectroscopy. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, which in turn allows for the determination of its elemental composition. This is a powerful tool for confirming the molecular formula of a newly synthesized compound. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For example, the presence of a hydroxyl group (-OH) in this compound would be indicated by a characteristic broad absorption band in the IR spectrum. rsc.org

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared to the calculated values for the proposed structure to confirm its elemental composition. mdpi.comresearchgate.net

Melting Point Determination: The melting point of a crystalline solid is a physical property that can be used to assess its purity. A sharp melting point range is indicative of a pure compound.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the crystal lattice and confirming the molecular structure in three dimensions. mdpi.com

These purification and characterization techniques are indispensable tools in the synthesis of this compound and its derivatives, ensuring the quality and structural integrity of the compounds prepared for further study and application.

Coordination Chemistry of 5-bromoquinolin-8-ol

Metal Ion Chelation Mechanisms

5-Bromoquinolin-8-ol functions as a bidentate ligand, meaning it can bind to a central metal ion through two of its atoms. scirp.orgresearchgate.net The chelation process typically involves the deprotonation of the hydroxyl group (-OH) at the 8-position, creating an anionic oxygen atom, and the coordination of the lone pair of electrons on the nitrogen atom of the quinoline ring. researchgate.netscispace.com This dual-point attachment results in the formation of a stable five-membered ring structure with the metal ion, a key feature of chelate complexes. mdpi.com The presence of the bromine atom at the 5-position can influence the electronic properties and lipophilicity of the ligand, which in turn can affect the stability and reactivity of the resulting metal complexes.

The general mechanism can be represented as follows:

Mⁿ⁺ + 2 (C₉H₆BrNO) → [M(C₉H₅BrNO)₂]⁽ⁿ⁻²⁾⁺ + 2 H⁺

Where Mⁿ⁺ represents a metal ion with a charge of n+. This reaction illustrates the displacement of the hydrogen ion from the hydroxyl group upon coordination with the metal ion. researchgate.net The ability of this compound and its derivatives to form stable chelates is a cornerstone of their application in various chemical and material science fields. researchgate.netresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. bhu.ac.inajol.info The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their composition, structure, and properties.

This compound readily forms complexes with a range of transition metals, including but not limited to copper (Cu), nickel (Ni), cobalt (Co), and zinc (Zn). scirp.orgresearchgate.net The synthesis usually involves mixing a solution of the metal salt (e.g., chloride or nitrate) with a solution of this compound in a 1:2 metal-to-ligand molar ratio. scirp.orgscirp.org The geometry of these complexes can vary, with square planar and octahedral arrangements being common. scirp.orgscirp.org For instance, Cu(II) complexes with 8-hydroxyquinoline derivatives often exhibit a square planar geometry, while Co(II) and Ni(II) complexes may adopt an octahedral geometry, often by coordinating with two water molecules. scirp.orgscirp.org

Characterization of these complexes is achieved through methods such as:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and O-H bonds. bhu.ac.in

UV-Vis Spectroscopy: To study the electronic transitions within the complex and determine the stoichiometry of the metal-ligand interaction. scirp.org

Molar Conductance Measurements: To determine the electrolytic or non-electrolytic nature of the complexes. bhu.ac.in

Magnetic Susceptibility Measurements: To ascertain the geometry of the complexes based on their magnetic properties. ajol.info

The coordination chemistry of this compound also extends to lanthanide(III) ions. researchgate.net Due to their larger ionic radii and higher coordination numbers, lanthanide ions can form complexes with multiple this compound ligands. These complexes are of interest due to their potential luminescent properties. The deprotonated hydroxyl group and the nitrogen atom of the quinoline ring provide the necessary coordination sites for the hard Lewis acidic lanthanide ions. researchgate.net The synthesis and characterization of these complexes follow similar principles to those of transition metal complexes, often employing spectroscopic techniques to elucidate their structure and bonding.

A notable area of research involves the synthesis of indium(III) complexes with this compound and its derivatives, driven by their potential applications as luminescent materials. mdpi.comnih.gov A series of dimeric indium quinolinates, including one derived from this compound, have been synthesized and characterized. mdpi.com These complexes are typically prepared by reacting the quinolinol compound with an indium precursor like trimethylindium (InMe₃) in an inert atmosphere. mdpi.com

The resulting complexes exhibit photophysical properties that are influenced by the substituents on the quinoline ring. For instance, the absolute emission quantum yields (ΦPL) of these indium complexes have been shown to vary with the electron-donating or electron-withdrawing nature of the substituent at the C5 position. mdpi.comnih.gov Specifically, the quantum yield of the dimeric indium complex with this compound was found to be lower than that of the complex with a methyl substituent at the same position, both in solution and in the solid state. mdpi.com This highlights the role of the substituent in tuning the luminescent properties of these materials. mdpi.comnih.gov

Table 1: Photophysical Properties of Dimeric Indium Quinolinates

| Compound | Substituent at C5 | Quantum Yield (ΦPL) in THF (%) | Quantum Yield (ΦPL) in Film (%) |

|---|---|---|---|

| 1 | Me | 11.2 | 17.2 |

| 2 | Br | 6.6 | 5.9 |

| 3 | Ph | 0.05 | 0.4 |

Data sourced from Kwak et al. (2020) mdpi.com

Neodymium(III) complexes derived from 8-hydroxyquinoline derivatives, including this compound, have been synthesized and investigated as pre-catalysts for the polymerization of isoprene. researchgate.net These complexes, when activated by a co-catalyst, have demonstrated high activity and stereospecificity, leading to the formation of polyisoprene with high molecular weight. researchgate.net The catalytic performance, including the activity and the molecular weight of the resulting polymer, is influenced by factors such as the substituents on the 8-hydroxyquinoline ligand, the molar ratios of the catalyst components, and the reaction temperature. researchgate.net The synthesis of these neodymium complexes serves as a basis for developing new catalytic systems for stereospecific polymerization. researchgate.netrsc.org

Indium Quinolinates and their Photophysical Properties

Structural Elucidation of this compound Metal Complexes

For example, the crystal structure of a silver(I) complex with 7-bromo-8-quinolinol revealed a polymeric structure. researchgate.net In other cases, such as with certain zinc(II) and iron(II) complexes, X-ray diffraction has shown mononuclear structures where the metal ion is coordinated to the ligand in a specific geometry, such as octahedral. mdpi.com

In addition to X-ray crystallography, various spectroscopic techniques are employed for structural characterization in solution and the solid state:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the structure of diamagnetic complexes in solution, providing information about the chemical environment of the atoms in the ligand upon coordination. mdpi.comresearchgate.net

Infrared (IR) and UV-Vis Spectroscopy: These techniques provide insights into the coordination mode of the ligand and the electronic structure of the complex. scirp.orgajol.info

Mass Spectrometry: This technique helps in determining the molecular weight and fragmentation pattern of the complexes. ajol.info

Through the combined application of these methods, a comprehensive understanding of the structural features of this compound metal complexes can be achieved.

X-ray Crystallography

X-ray crystallography provides definitive proof of the binding mode of ligands and the geometry of the resulting metal complexes. For derivatives of this compound, crystallographic studies confirm the bidentate coordination through the quinoline nitrogen and the phenolate oxygen.

A notable example is the complex bis(5-bromoquinolin-8-olato)-bis(pyridine)-cobalt(II) . While its specific crystal structure is referenced under the Cambridge Structural Database (CSD) code EKISUO, it is known to be isostructural with its 5-chloro analogue. researchgate.net In this structure, the central cobalt(II) atom is six-coordinated, adopting an octahedral geometry. researchgate.net The coordination sphere is composed of two bidentate 5-bromoquinolin-8-olato ligands and two monodentate pyridine ligands. This structural arrangement is crucial for understanding the stability and reactivity of such complexes. Similarly, dinuclear indium(III) complexes with related 5-alkanoyl-8-hydroxyquinoline ligands have been characterized, showing six-fold coordination for each indium ion, typically involving two chloride ions, a water molecule, and two bridging 8-quinolinolate ligands. nih.gov

Spectroscopic Characterization (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are essential for characterizing the formation and structure of this compound coordination compounds in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of these complexes in solution. The synthesis and characterization of a dimeric indium complex, [5-bromo-8-quinolinolate In(III)–Me₂]₂ , provides a clear example of NMR application. The chemical shifts observed in the ¹H and ¹³C{¹H} NMR spectra confirm the coordination of the this compound ligand to the indium center.

| Technique | Complex | Solvent | Observed Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|---|

| ¹H NMR | [5-bromo-8-quinolinolate In(III)–Me₂]₂ | CDCl₃ | 8.58 (dd, J = 1.0, 4.2 Hz, 2H), 8.54 (m, 2H), 7.69 (d, J = 8.4 Hz, 2H), 7.56 (m, 2H), 6.91 (d, J = 6.8 Hz, 2H), -0.11 (s, 12H, In−CH₃) | acs.org |

| ¹³C{¹H} NMR | 158.10, 144.60, 140.72, 137.95, 132.82, 128.80, 122.43, 113.72, 104.63, -5.19 | acs.org | ||

| ¹H NMR | Bis(this compound) zinc(II) | DMSO-d6 | 8.92 (dd, J = 4.1, 1.5 Hz, 2H), 8.42 (dd, J = 8.6, 1.5 Hz, 2H), 7.77 (d, J = 8.2 Hz, 2H), 7.70-7.73 (m, 2H) |

Infrared (IR) Spectroscopy IR spectroscopy is particularly useful for confirming the coordination of the 8-hydroxyquinoline moiety. Upon complexation, the broad absorption band corresponding to the O-H stretch of the free ligand (typically around 3200 cm⁻¹) disappears. scirp.org This indicates the deprotonation of the hydroxyl group and the formation of a metal-oxygen bond. Furthermore, shifts in the stretching frequencies of the C=N bond within the quinoline ring and the C-O bond of the phenolate group provide evidence of coordination to the metal center. researchgate.netscirp.org

UV-Visible (UV-Vis) Spectroscopy The electronic absorption spectra of this compound complexes are characterized by transitions within the ligand and charge-transfer bands. Typically, absorptions in the ultraviolet region are assigned to π→π* transitions of the aromatic quinoline system. fishersci.ie Upon complexation, new bands often appear at longer wavelengths (in the visible region), which are attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. acs.org For instance, dimeric indium complexes of this compound display low-energy absorption bands that are assigned to quinolinol-centered π–π* charge transfer transitions. researchgate.net

Thermodynamic and Kinetic Studies of Metal-Ligand Interactions

The stability of metal complexes with this compound is quantified by their formation constants (or stability constants, K). These constants provide crucial information about the strength of the metal-ligand interaction. Studies on the closely related ligand 7-bromo-8-hydroxy-quinoline-5-sulphonic acid with various trivalent lanthanide ions have been conducted, providing insight into the thermodynamic driving forces of complexation. ias.ac.in The formation constants (log K) were determined at different temperatures, allowing for the calculation of thermodynamic parameters such as the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of chelation. ias.ac.in

For these lanthanide complexes, the negative values for ΔG and ΔH indicate that the chelation process is spontaneous and exothermic. ias.ac.in The positive entropy values suggest an increase in disorder upon complex formation, likely due to the release of ordered water molecules from the metal ion's hydration sphere. ias.ac.in

Studies on other halogenated 8-hydroxyquinoline derivatives show that the stability of the resulting metal complexes is influenced by the nature of the substituent and the metal ion. tenmak.gov.tr For example, electron-withdrawing groups like a nitro substituent tend to decrease the stability of the complexes. tenmak.gov.tr The stability order for a given ligand with different metal ions often correlates with the ionic radii and charge of the metals. tenmak.gov.tr For instance, with 5-chloro-8-hydroxyquinoline, the stability of complexes with trivalent ions was found to follow the order Th(IV) > Ce(III) > UO₂(II). tenmak.gov.tr

Applications of this compound Coordination Compounds in Material Science

The unique photophysical and electronic properties of metal complexes of 8-hydroxyquinoline and its derivatives make them highly valuable in material science.

Organic Light-Emitting Diodes (OLEDs) One of the most prominent applications is in the field of OLEDs. mdpi.comnih.gov Coordination compounds, particularly the aluminum complex Tris(8-hydroxyquinolinato)aluminium (Alq₃), are benchmark materials used as electron transport and emissive layers in OLED devices. scirp.org The introduction of substituents like bromine onto the 8-hydroxyquinoline scaffold allows for the fine-tuning of the electronic and luminescent properties of the resulting metal complexes. researchgate.net For example, dimeric indium complexes of this compound are luminescent, and their emission color can be shifted by altering the electronic nature of the substituents. researchgate.net This tunability is critical for developing materials that emit light across the visible spectrum for full-color displays. The bromine substituent can enhance properties like quantum yield and solubility, making these complexes promising candidates for next-generation OLEDs. researchgate.net

Catalysis Coordination compounds of this compound also have potential applications in catalysis. Research on bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II), a complex that is isostructural with the 5-bromo analogue, has demonstrated its catalytic activity. researchgate.net When activated by modified methylaluminoxane (MMAO-12), this complex catalyzes the oligomerization of monomers like norbornene. researchgate.net This suggests that metal complexes of this compound could serve as catalysts in various organic transformations, expanding their utility in materials synthesis. acs.org

Advanced Spectroscopic and Analytical Investigations of 5-bromoquinolin-8-ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 5-Bromoquinolin-8-ol. Both ¹H and ¹³C NMR provide data on the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural assignment. organicchemistrydata.org

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and coupling constants of the protons on the quinoline ring confirm the substitution pattern. For instance, in a DMSO-d6 solvent, the proton of the hydroxyl group (-OH) typically appears as a singlet at approximately 10.85 ppm. The protons on the heterocyclic and benzene rings exhibit characteristic shifts and couplings. For example, the H-2 proton appears as a doublet of doublets around 8.87 ppm.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The carbon attached to the bromine atom (C-5) and the carbon bearing the hydroxyl group (C-8) show characteristic shifts influenced by the electronegativity of these substituents. In a DMSO-d6 solvent, the C-8 carbon resonates at approximately 155.79 ppm, while the C-5 carbon appears around 106.41 ppm. The full assignment of all signals is often achieved with the aid of two-dimensional NMR techniques like COSY, HMQC, and HMBC. rsc.org

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ/ppm) in DMSO-d6 | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~10.85 | s | OH |

| ¹H | ~8.87 | dd | H-2 |

| ¹H | ~8.27 | dd | H-4 |

| ¹H | ~7.83 | d | H-6 |

| ¹H | ~7.38 | dd | H-3 |

| ¹H | ~7.34 | d | H-7 |

| ¹³C | ~155.79 | - | C-8 |

| ¹³C | ~151.25 | - | C-2 |

| ¹³C | ~146.20 | - | C-4 |

| ¹³C | ~136.38 | - | C-8a |

| ¹³C | ~128.42 | - | C-6 |

| ¹³C | ~123.36 | - | C-3 |

| ¹³C | ~119.24 | - | C-4a |

| ¹³C | ~118.90 | - | C-7 |

| ¹³C | ~106.41 | - | C-5 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data sourced from reference .

Mass Spectrometry (MS) for Compound Identification and Purity

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to assess its purity. High-resolution mass spectrometry (HRMS) with techniques like electrospray ionization (ESI) can provide highly accurate mass measurements, confirming the molecular formula C₉H₆BrNO. The experimentally determined monoisotopic mass is typically found to be very close to the calculated value of 222.963276 Da. chemspider.com

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented, producing a unique pattern of ions. The molecular ion peak [M]⁺ is observed, and the isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks) provides definitive evidence of its presence. nist.gov Common fragmentation pathways involve the loss of the bromine atom or the hydroxyl group, providing further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule. lcms.cz The absorption of UV or visible light promotes electrons from lower energy orbitals (ground state) to higher energy orbitals (excited state). The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands that are related to the π-electron system of the quinoline ring. rsc.org

The UV-Vis spectrum of this compound, typically recorded in solvents like methanol, chloroform, or DMSO, shows absorption maxima corresponding to n→π* and π→π* transitions. scirp.org The position and intensity of these bands can be influenced by the solvent polarity and pH. nih.govuaic.ro For instance, the complexation of this compound with metal ions leads to significant shifts in the absorption maxima, a property that is utilized in various analytical applications. rsc.org

Table 2: UV-Vis Absorption Data for 8-Hydroxyquinoline Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) |

|---|---|---|

| 8-Hydroxyquinoline | Methanol | ~310 |

| 8-Hydroxyquinoline | Chloroform | ~315 |

| Co(II)-8-HQ Complex | Methanol | ~371 |

| Ni(II)-8-HQ Complex | Methanol | ~366 |

Note: Data for parent 8-hydroxyquinoline and its metal complexes are provided for comparative context. scirp.org Specific data for this compound may vary.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in this compound. vscht.cz The IR spectrum shows absorption bands at specific frequencies (wavenumbers) that correspond to the vibrational modes (stretching and bending) of the bonds within the molecule. specac.com

Key characteristic absorptions for this compound include:

O-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ is indicative of the hydroxyl group, with the broadening resulting from hydrogen bonding. savemyexams.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the range of 3000-3100 cm⁻¹. vscht.cz

C=C and C=N Stretching: Vibrations of the quinoline ring system are observed in the 1400-1600 cm⁻¹ region. acgpubs.org

C-O Stretching: The stretching vibration of the phenolic C-O bond is found in the 1200-1300 cm⁻¹ range. mdpi.com

C-Br Stretching: The absorption due to the carbon-bromine bond typically occurs in the fingerprint region, at lower wavenumbers.

The Fourier Transform Infrared (FTIR) and FT-Raman spectra of related compounds like 7-bromo-5-chloro-8-hydroxyquinoline have been extensively studied to provide a complete vibrational assignment of the fundamental modes. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| O-H Stretch (H-bonded) | 3200 - 3500 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C/C=N Ring Stretch | 1400 - 1600 |

| C-O Stretch | 1200 - 1300 |

Note: These are general ranges and specific peak positions can vary. vscht.czspecac.comsavemyexams.com

Chromatographic Methods in Analysis and Purification

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound. These methods exploit differences in the physical and chemical properties of the components in a mixture to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of this compound and its derivatives. nih.gov Reverse-phase HPLC, often using a C18 or phenyl-silica column, is a common approach. nih.govresearchgate.net The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The mobile phase composition, typically a mixture of acetonitrile and water with modifiers like formic acid or a buffer, is optimized to achieve good resolution and peak shape. nih.govsielc.com Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. sielc.com HPLC methods are crucial for assessing purity and can be adapted for preparative scale purification. google.com

Thin Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of purity. acgpubs.org The compound is spotted on a silica gel plate and developed with an appropriate solvent system, such as a mixture of ethyl acetate and hexane. The separated spots are visualized under UV light. acgpubs.org

Column Chromatography is the standard method for purifying this compound on a larger scale. Silica gel is typically used as the stationary phase, and the compound is eluted with a solvent system, often a gradient of ethyl acetate in hexane, to separate it from unreacted starting materials and byproducts like the di-brominated derivative. chemicalbook.com

Gas Chromatography (GC) can also be used for the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov

Biological and Medicinal Chemistry Research Involving 5-bromoquinolin-8-ol

Mechanisms of Biological Activity

The biological activities of 5-Bromoquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline, are multifaceted and primarily stem from its distinct chemical structure. The presence of a bromine atom at the C5 position and a hydroxyl group at the C8 position on the quinoline ring governs its reactivity and interactions with biological systems.

Metal Ion Chelation and Enzyme Inhibition

A principal mechanism underlying the biological effects of this compound is its potent ability to chelate metal ions. The hydroxyl and nitrogen atoms of the quinoline ring form a bidentate ligand, capable of binding to a variety of metal ions that are essential for the function of numerous enzymes. mdpi.comresearchgate.net This sequestration of metal ions can disrupt the catalytic activity of metalloenzymes, which are crucial for various cellular processes in both microorganisms and cancer cells. smolecule.com By depriving enzymes of their necessary metal cofactors, this compound can effectively inhibit their function, leading to a cascade of downstream effects that contribute to its observed biological activities. smolecule.com For instance, the inhibition of metal-dependent enzymes in bacteria is a key factor in its antimicrobial properties.

Interference with Cellular Signaling Pathways

Beyond enzyme inhibition, this compound has been shown to interfere with cellular signaling pathways. Research indicates that it can modulate various signaling cascades within cells, although the precise mechanisms are still under investigation. evitachem.com For example, in the context of cancer research, it has been observed to induce apoptosis, or programmed cell death, in cancer cells. This suggests an interaction with signaling pathways that regulate cell survival and proliferation. The ability to chelate metal ions may also play a role in this context, as metal ions are often involved as second messengers or cofactors in signaling proteins. smolecule.com

Antimicrobial Research

This compound and its derivatives have been the subject of significant research for their antimicrobial properties, demonstrating efficacy against a broad spectrum of pathogens. nih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Studies have consistently shown that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Derivatives of this compound have been synthesized and tested against various bacterial strains, often showing significant zones of inhibition. For instance, research on 5-amino-7-bromoquinolin-8-yl sulfonate derivatives demonstrated activity against Staphylococcus aureus and Bacillus megaterium (Gram-positive), as well as Klebsiella pneumoniae and Pseudomonas aeruginosa (Gram-negative). nih.govtandfonline.com The mechanism of this antibacterial action is largely attributed to its metal chelating ability, which disrupts essential bacterial enzymes.

Table 1: Antibacterial Activity of a this compound Derivative

| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

| Pseudomonas aeruginosa | 23 | 24 |

Data from a study on derivatives of this compound, indicating potential for development into new antimicrobial agents.

Antifungal Properties

In addition to its antibacterial effects, this compound has demonstrated notable antifungal properties. nih.govbiosynth.com Research has explored its efficacy against various fungal strains. For example, derivatives of 5-amino-7-bromoquinolin-8-ol were tested against fungal strains such as Aspergillus niger and Penicillium spinulosum, with some derivatives showing potent activity. tandfonline.com The antifungal mechanism is also believed to be linked to its capacity for metal ion chelation, which is vital for fungal growth and enzymatic processes. nih.gov

Activity against Phytopathogenic Bacteria

The application of this compound and its derivatives extends to the agricultural sector, with research indicating its activity against phytopathogenic bacteria. nih.gov These bacteria are responsible for causing significant crop diseases and yield losses. nih.gov Studies have shown that certain hydroxyquinoline derivatives exhibit inhibitory effects against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri, and Pectobacterium atrosepticum. nih.gov The screening of drug libraries has identified hydroxyquinolines as a promising class of compounds for the development of new agri-bactericides. nih.gov This suggests a potential role for this compound in protecting crops from bacterial infections.

Anticancer Research

The 8-hydroxyquinoline scaffold is a prominent feature in the design of potential anticancer agents. nih.gov this compound and its derivatives have been the subject of extensive research in this area, demonstrating a range of activities against various cancer cell lines.

A key mechanism through which this compound and related compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. researchgate.net Studies have shown that brominated 8-hydroxyquinolines can trigger apoptotic pathways in cancer cells. researchgate.net For example, 5,7-dibromo-8-hydroxyquinoline has demonstrated the ability to induce apoptosis in various tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma). researchgate.net The induction of apoptosis is a desirable characteristic for an anticancer drug as it leads to the selective elimination of cancer cells.

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy. Interestingly, some 8-hydroxyquinoline derivatives have shown the ability to overcome or even selectively target MDR cancer cells. google.commdpi.com Research has focused on developing 8-hydroxyquinoline derivatives that can reverse MDR, potentially by inhibiting the function of drug efflux pumps like P-glycoprotein (P-gp). google.comnih.gov For instance, certain derivatives have exhibited increased cytotoxicity towards multidrug-resistant cancer cell lines compared to their drug-sensitive counterparts. google.commdpi.com This suggests a potential therapeutic strategy for treating resistant cancers.

Epigenetic modifications, such as histone methylation, play a crucial role in cancer development. Histone demethylases (HDMs) are enzymes that remove methyl groups from histones and are considered promising targets for cancer therapy. plos.orgmdpi.com this compound has been utilized in the synthesis of inhibitors of Jumonji C (JmjC) domain-containing histone demethylases. nih.gov Specifically, derivatives of 8-hydroxyquinoline-5-carboxylic acid (IOX1), which can be synthesized from this compound, have been identified as broad-spectrum inhibitors of 2-oxoglutarate (2OG) dependent oxygenases, including JmjC histone demethylases. nih.gov These inhibitors can modulate gene expression and suppress the growth of cancer cells. mdpi.com For example, the KDM3A inhibitor IOX1 has been shown to suppress Wnt target gene transcription and tumorigenesis in colorectal cancer. mdpi.com

This compound serves as a precursor for the synthesis of potent inhibitors of 2-oxoglutarate (2OG) dependent oxygenases. nih.govresearchgate.net These enzymes are involved in a wide range of cellular processes, including histone demethylation and hypoxia-inducible factor (HIF) hydroxylation. rcsb.orgnih.gov The 8-hydroxyquinoline-5-carboxylic acid (IOX1), synthesized from this compound, is a well-characterized broad-spectrum inhibitor of this enzyme family. nih.govnih.gov By inhibiting these enzymes, IOX1 and its derivatives can interfere with key signaling pathways that are often dysregulated in cancer.

The anticancer activity of this compound and its analogs is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds. dergipark.org.trresearchgate.net

Key findings from SAR studies include:

The 8-hydroxyl group: This group is considered essential for the anticancer activity, likely due to its metal-chelating properties which can disrupt essential enzymatic functions in cancer cells. dergipark.org.tr

Bromination: The presence of a bromine atom at the C-5 position contributes to the cytotoxic effects of the molecule. researchgate.net Studies comparing brominated and non-brominated derivatives have highlighted the importance of this halogenation. researchgate.net

Substitutions at other positions: Modifications at other positions on the quinoline ring can significantly impact anticancer activity. For instance, the introduction of different groups at the C-7 position has been explored to enhance potency. nih.gov The conversion of the C-5 bromine to a carboxylic acid group, as in IOX1, leads to potent 2-oxoglutarate oxygenase inhibition. nih.gov

The following table presents the half-maximal inhibitory concentration (IC50) values for 5,7-dibromo-8-hydroxyquinoline against several cancer cell lines, demonstrating its antiproliferative activity.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| C6 | Rat Brain Tumor | 6.7 |

| HeLa | Human Cervix Carcinoma | 25.6 |

| HT29 | Human Colon Carcinoma | Not specified |

| Data from a study evaluating brominated 8-hydroxyquinolines. researchgate.net |

Role as 2-Oxoglutarate (2OG) Oxygenase Inhibitor

Neuroprotective Research

The neuroprotective potential of this compound is an area of growing scientific interest. Research into quinoline-based compounds has highlighted their promise in safeguarding neuronal cells. A key mechanism underlying this neuroprotective activity is the chelation of metal ions. Specifically, the ability to act as an iron chelator is significant in the context of neurodegenerative diseases where the accumulation of iron is a known pathological feature. Compounds built on the quinoline structure have demonstrated the capacity to protect neurons from damage induced by oxidative stress in various models of neurodegeneration, suggesting potential applications in conditions like Alzheimer's disease.

Enzyme Inhibition Studies

This compound and its derivatives have been extensively studied for their ability to inhibit various enzymes, playing a crucial role in cellular processes.

JmjC Histone Demethylase Inhibition

This compound serves as a key intermediate in the synthesis of inhibitors for Jumonji C (JmjC) domain-containing histone demethylases. nih.gov These enzymes are a major family of histone lysine demethylases that are dependent on 2-oxoglutarate (2OG). nih.gov Dysregulation of JmjC demethylase activity is linked to several diseases, including cancer and neurological disorders. nih.gov

Notably, this compound is used to synthesize 5-carboxy-8-hydroxyquinoline, also known as IOX1. nih.gov IOX1 is recognized as a potent, broad-spectrum inhibitor of 2OG oxygenases, which includes the JmjC demethylases. nih.govsigmaaldrich.com The development of small-molecule inhibitors like those derived from this compound is critical for studying the biological functions of these epigenetic modifiers. nih.gov

2-Oxoglutarate-Dependent Oxygenase Inhibition

The inhibitory action of this compound derivatives extends to the broader superfamily of 2-oxoglutarate (2OG)-dependent oxygenases. nih.govcapes.gov.br These enzymes are crucial for a wide range of biological oxidation reactions in humans, including the hydroxylation and demethylation of proteins, nucleic acids, and other substrates. nih.gov

The derivative IOX1 (5-carboxy-8-hydroxyquinoline) has demonstrated a broad spectrum of activity, inhibiting not only JmjC histone demethylases but also other 2OG oxygenases like transcription factor hydroxylases and nucleic acid demethylases. nih.govnih.gov Research comparing IOX1 to other common 2OG oxygenase inhibitors has shown it to be active against both nuclear and cytosolic enzymes without needing ester derivatization for cellular activity. nih.govcapes.gov.br

Cathepsin B Inhibitory Activity

Research into the inhibition of Cathepsin B, a lysosomal cysteine protease, has explored various quinoline-based structures. While some 8-hydroxyquinoline derivatives have been identified as inhibitors of Cathepsin B endopeptidase activity, specific studies focusing on this compound are less prominent. nih.gov For instance, a study repurposing a library of butyrylcholinesterase and Cathepsin B inhibitors found that certain nitroxoline (5-nitro-8-hydroxyquinoline) derivatives could inhibit Cathepsin B. nih.gov This highlights the general potential of the 8-hydroxyquinoline scaffold in designing Cathepsin B inhibitors, although direct inhibitory data for the 5-bromo variant specifically is not extensively detailed in the provided context.

Lipoxygenase (LOX) Enzyme Inhibition

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of pro-inflammatory leukotrienes from arachidonic acid. nih.govnih.gov Inhibition of these enzymes, particularly 5-lipoxygenase (5-LOX), is a key strategy for treating inflammatory conditions. nih.gov Research has shown that the 8-hydroxyquinoline structural fragment is critical for the inhibition of related enzymes. nih.gov A screening of various derivatives for co-target binding affinities included the inhibition of 5-lipoxygenase. nih.gov While the broader class of 8-hydroxyquinoline analogues is implicated, specific IC₅₀ values and detailed inhibitory mechanisms for this compound against LOX enzymes are not specified in the available research.

Drug Repurposing Strategies utilizing this compound as a Lead Compound

Drug repurposing, or finding new uses for existing compounds, is an efficient strategy in drug discovery. nih.govbiointerfaceresearch.com this compound has been identified as a lead compound in such strategies. In one study, a library of approved drugs was screened to find leads for agri-bactericides to control phytopathogenic pathogens. nih.gov Within a series of hydroxyquinoline-based compounds, this compound was tested for its efficacy against several plant pathogens.

The results demonstrated significant inhibitory activity, as detailed in the table below.

| Compound | Concentration (μg/mL) | Inhibition Rate against Xoo (%) | Inhibition Rate against Xac (%) | Inhibition Rate against Pa (%) |

|---|---|---|---|---|

| This compound | 100 | 100.00 ± 0.00 | 100.00 ± 0.00 | 89.23 ± 0.98 |

Data from a study on repurposing drugs as agri-bactericides. nih.gov Xoo: Xanthomonas oryzae pv. oryzae; Xac: Xanthomonas axonopodis pv. citri; Pa: Pseudomonas aeruginosa.

This successful repurposing highlights the broad utility of this compound and establishes it as a valuable scaffold for developing new agents in different fields, such as agriculture. nih.gov

Computational and Theoretical Studies on 5-bromoquinolin-8-ol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. The process involves sampling different conformations of the ligand within the protein's binding site and scoring them based on a function that estimates the binding energy.

While specific molecular docking studies exclusively focused on 5-bromoquinolin-8-ol are not extensively detailed in the available literature, research on closely related 8-hydroxyquinoline (8-HQ) derivatives provides significant insights into its potential ligand-target interactions. These studies reveal that the quinoline scaffold is a versatile pharmacophore that interacts with a range of biological targets, including enzymes and DNA.

For instance, molecular docking studies on various substituted quinolines have been performed against targets like acetylcholinesterase (AChE), human carbonic anhydrase (hCA) isoforms I and II, and bacterial proteins. nih.gov In a study involving 7-bromoquinoline-5,8-dione derivatives, molecular docking against bacterial dihydropteroate synthase showed that substitutions on the quinoline ring significantly influence binding affinity. ripublication.com Specifically, a methoxy group at the C4 position was found to enhance binding affinity, suggesting that electronic and steric factors are crucial for interaction. ripublication.com Another study on 1,2,3-triazole hybrids of 8-hydroxyquinoline docked against DNA and fungal lanosterol 14-α-demethylase revealed high binding energies, with the 8-hydroxyquinoline moiety playing a key role through hydrogen bond formation. nih.gov For example, the oxygen and nitrogen atoms of the 8-hydroxyquinoline core were found to form conventional hydrogen bonds with DNA base pairs, highlighting its importance for molecular recognition. nih.gov

Based on these findings for analogous compounds, a molecular docking simulation of this compound would likely show the hydroxyl group at position 8 and the heterocyclic nitrogen atom acting as key hydrogen bond donors and acceptors. The bromine atom at position 5 would contribute to the molecule's steric and electronic profile, potentially forming halogen bonds or hydrophobic interactions within the active site of a target protein, thereby influencing its binding affinity and specificity.

Table: Example of Molecular Docking Data for a Related 8-Hydroxyquinoline Derivative

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 1,2,3-triazole-8-hydroxyquinoline hybrid (6a) | Lanosterol 14-α-demethylase | -9.7 | ARG96, MET79 |

| 1,2,3-triazole-8-hydroxyquinoline hybrid (6a) | DNA (dodecamer) | -8.7 | DG2, DG4, DC23, DG22 |

Note: The data in the table is for a related hybrid compound (6a) from a study on 1,2,3-triazoles of 8-Hydroxyquinoline and is used here for illustrative purposes. nih.gov

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. These methods provide detailed information about molecular geometry, orbital energies, charge distribution, and reactivity indices. Such calculations are crucial for understanding a molecule's chemical behavior and its potential interactions with biological targets.

For this compound, DFT calculations would elucidate the influence of the bromo and hydroxyl substituents on the electronic properties of the quinoline ring system. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.net

Studies on related 8-hydroxyquinoline derivatives provide a framework for what to expect. For example, DFT calculations on 5-ethoxymethyl-8-hydroxyquinoline and 5-azidomethyl-8-hydroxyquinoline have been used to determine their optimized geometries and HOMO-LUMO energy gaps, revealing how different substituents at the C-5 position affect electronic properties. researchgate.netscispace.com In a study of 1,4-naphthoquinone derivatives bearing an 8-hydroxyquinoline moiety, the HOMO was found to be localized near the quinoline part, while the LUMO was near the naphthoquinone part, with the energy gap influencing the molecule's reactivity. mdpi.com Similarly, for 8-hydroxy-5-nitroquinoline, the HOMO-LUMO gap was calculated to understand its charge transfer characteristics and chemical stability. researchgate.net

Another important output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. The MEP map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites for intermolecular interactions like hydrogen bonding. For this compound, the MEP would likely show a negative potential around the oxygen and nitrogen atoms, indicating their role as hydrogen bond acceptors, and a positive potential around the hydroxyl hydrogen, marking it as a hydrogen bond donor site.

Table: Calculated Electronic Properties for Related 8-Hydroxyquinoline Derivatives

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 8-Hydroxy-5-nitroquinoline | B3LYP/6-311++G(**) | -7.05 | -3.43 | 3.62 |

| 8-HQ-naphthoquinone (5) | DFT/B3LYP | -6.052 | -3.309 | 2.743 |

Note: The data presented is for related 8-hydroxyquinoline derivatives and is intended to be illustrative of the types of results obtained from quantum chemical calculations. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational dynamics and stability of molecules, such as this compound, and their complexes with biological targets. These simulations are particularly valuable for understanding how a ligand adapts its conformation upon binding and how its presence affects the flexibility and dynamics of the protein.

An MD simulation of this compound, either free in solution or bound to a protein, would reveal its conformational preferences. The simulation trajectory tracks the positions of all atoms over a set period, typically nanoseconds to microseconds, allowing for the analysis of bond lengths, bond angles, and dihedral angles. This provides insight into the molecule's flexibility and the stability of different conformers.

When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored. A stable RMSD over the simulation time suggests that the ligand remains securely bound in the active site. Furthermore, root-mean-square fluctuation (RMSF) analysis can identify which parts of the protein become more or less flexible upon ligand binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org By identifying key physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

For a series of compounds including this compound, a QSAR model would be developed by first calculating a variety of molecular descriptors. These can include electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that links a selection of these descriptors to the measured biological activity (e.g., antimicrobial MIC values).